2-Ethyloxazolo[4,5-B]pyridine chemical properties
2-Ethyloxazolo[4,5-B]pyridine chemical properties
An In-depth Technical Guide to 2-Ethyloxazolo[4,5-b]pyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore validated synthetic routes, discuss its reactivity, and survey its current and potential applications, particularly within the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this molecule.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine ring system is a fused heterocyclic structure containing both an oxazole and a pyridine ring. This scaffold is considered a "privileged" structure in medicinal chemistry.[1] Pyridine and its derivatives are ubiquitous in both natural products and synthetic drugs, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic handles.[2] The fusion of an oxazole ring introduces additional electronic and steric features, modulating the molecule's overall properties.
The 2-substituted oxazolo[4,5-b]pyridines, including the 2-ethyl variant, have emerged as a focal point of research due to their potential as potent biological agents. Notably, this class of compounds is being investigated for its antimicrobial properties, with a proposed mechanism of action involving the inhibition of critical bacterial enzymes like DNA gyrase.[3]
Core Chemical and Physical Properties
Precise experimental data for 2-Ethyloxazolo[4,5-b]pyridine is not extensively published in peer-reviewed literature; much of the available information is from chemical supplier catalogs. The data presented below is a consolidation of these sources, supplemented with computed properties where noted.
| Property | Value | Source(s) |
| CAS Number | 52333-88-7 | [4][5][6] |
| Molecular Formula | C₈H₈N₂O | [4][5] |
| Molecular Weight | 148.16 g/mol | [4][5] |
| Appearance | Not specified (likely off-white to yellow solid) | - |
| Boiling Point | No data available | [5] |
| Melting Point | No data available | [7] |
| Purity (Commercial) | ≥98% | [4] |
| SMILES Code | CCC1=NC2=NC=CC=C2O1 | [5] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [5] |
Synthesis of 2-Ethyloxazolo[4,5-b]pyridine
The most common and effective strategy for synthesizing 2-substituted oxazolo[4,5-b]pyridines is through the condensation and cyclization of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. For the target compound, this would involve propanoic acid or a related activated species.
General Synthesis Pathway
The reaction proceeds by heating 2-amino-3-hydroxypyridine with the carboxylic acid in the presence of a dehydrating/condensing agent, such as polyphosphoric acid (PPA) or its ester (PPSE).[8] An alternative, modern approach utilizes a solid-supported acid catalyst, which simplifies workup and improves the environmental profile of the synthesis.[9]
Caption: Generalized synthetic workflow for 2-Ethyloxazolo[4,5-b]pyridine.
Exemplary Experimental Protocol (Catalyst-Based)
This protocol is adapted from a reported method for synthesizing 2-(substituted-phenyl)oxazolo[4,5-b]pyridines using a silica-supported perchloric acid catalyst, chosen for its efficiency and simplified workup.[9]
Expert Insight: The use of a solid-supported catalyst like HClO₄·SiO₂ is advantageous as it avoids the often difficult and viscous workup associated with traditional condensing agents like PPA. The catalyst can be filtered off, simplifying purification significantly.
Protocol Steps:
-
Catalyst Preparation: Prepare silica-supported perchloric acid (HClO₄·SiO₂) as per established literature methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq), propanoic acid (1.2 eq), and the HClO₄·SiO₂ catalyst (typically 10-15 mol%).
-
Reaction Execution: Heat the mixture to reflux (temperature will depend on the chosen solvent, if any; neat conditions are often possible) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the reaction was run neat, dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Catalyst Removal: Filter the mixture to remove the solid-supported catalyst. Wash the catalyst with a small amount of the solvent.
-
Purification: The filtrate is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 2-Ethyloxazolo[4,5-b]pyridine.
Chemical Reactivity
The reactivity of 2-Ethyloxazolo[4,5-b]pyridine is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich oxazole ring.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. For instance, quaternization with methyl iodide has been demonstrated on related oxazolopyridine systems.[10] The pyridine ring is generally deactivated towards electrophilic aromatic substitution but can be susceptible to nucleophilic attack, particularly if activated by an N-oxide or a suitable leaving group.
-
Oxazole Ring Stability: The oxazole ring is generally stable but can be opened under harsh acidic or basic conditions. The C2 position, occupied by the ethyl group, is the most common site for substitution introduced during synthesis.
Caption: Key reactivity sites on the 2-Ethyloxazolo[4,5-b]pyridine scaffold.
Applications in Drug Development
The primary application area for this class of compounds is in antibacterial drug discovery.[1][9]
Antibacterial Activity
Several studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives have demonstrated promising activity against various bacterial strains, including multidrug-resistant isolates like methicillin-resistant Staphylococcus aureus (MRSA).[9]
Mechanism of Action (Proposed): The structural similarity of the oxazolo[4,5-b]pyridine core to purine nucleobases (adenine and guanine) suggests that these compounds may act as antimetabolites.[3] One of the leading hypotheses is that they inhibit bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and transcription. By binding to the enzyme, the compound prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death.[3]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Safety and Handling
Based on available Safety Data Sheets (SDS), 2-Ethyloxazolo[4,5-b]pyridine is classified as hazardous.[6] Proper laboratory safety protocols must be strictly followed.
| Hazard Class | GHS Code(s) | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][11]
-
Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety glasses with side-shields or goggles, and a lab coat.[6][12]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[5][6]
Conclusion
2-Ethyloxazolo[4,5-b]pyridine is a valuable heterocyclic building block with significant, albeit still developing, potential in medicinal chemistry. Its synthesis is achievable through established condensation methodologies, and its reactivity profile offers opportunities for further functionalization. The most compelling application lies in the development of new antibacterial agents that can potentially overcome existing resistance mechanisms. As research continues, a more detailed understanding of its physical properties, biological activity spectrum, and structure-activity relationships will undoubtedly emerge, solidifying the importance of the oxazolopyridine scaffold in modern drug discovery.
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